![molecular formula C19H15ClN2O3S B2815470 3-((2-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one CAS No. 899987-31-6](/img/structure/B2815470.png)
3-((2-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Fluorescent Materials and Probes
The compound’s unique structure makes it a promising candidate for fluorescent materials and probes. Specifically, 1,3,5-trisubstituted-1H-pyrazoles exhibit excellent fluorescence properties. Researchers have synthesized these compounds efficiently using vitamin B1 as a catalyst. When an electron-withdrawing group is attached to acetophenone (as exemplified by compound 5i), the resulting 1,3,5-trisubstituted-1H-pyrazole shows varying colors from orange-red to cyan in different solvents. Notably, compound 5i has been explored as a metal ion fluorescent probe with excellent selectivity for detecting Ag+ ions .
Antimicrobial Activities
Pyrazoline derivatives, including those containing the pyrazole moiety, have demonstrated antimicrobial potential. These compounds have been investigated for their activities against bacteria, fungi, and viruses. While specific studies on the mentioned compound are scarce, its structural features suggest that it could be explored further for antimicrobial applications .
Antiviral Properties
Although direct studies on the compound’s antiviral activity are limited, its core structure may offer potential as an antiviral agent. Researchers have explored similar indole derivatives for their anti-HIV-1 properties, indicating that compounds with related scaffolds could be worth investigating .
Photorefractive Materials
Triarylpyrazoline compounds, including those with the mentioned structure, have been used in photorefractive materials. These materials exhibit excellent hole transport characteristics, thermal stability, and washing resistance. While direct studies on this specific compound are lacking, its potential in this field warrants further exploration .
Organic Nonlinear Optical Materials
Given the compound’s unique arrangement of functional groups, it may also find applications in organic nonlinear optical materials. Researchers have synthesized various pyrazoline derivatives for this purpose, and while the compound hasn’t been studied directly, its structural features align with those sought after in this field .
Other Potential Applications
Beyond the mentioned fields, it’s worth considering the compound’s potential in other areas such as drug discovery. While specific studies are needed, its diverse structure suggests that it could be explored for activities related to antidepressants, antihypertensive drugs, antibacterial agents, anticancer compounds, anticonvulsants, and anti-inflammatory agents .
将来の方向性
特性
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c20-15-4-2-1-3-13(15)12-26-18-19(23)22(8-7-21-18)14-5-6-16-17(11-14)25-10-9-24-16/h1-8,11H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLRNKFWGKWMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=CN=C(C3=O)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-azaperhydroepinylethyl)-3,4,7,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2815392.png)
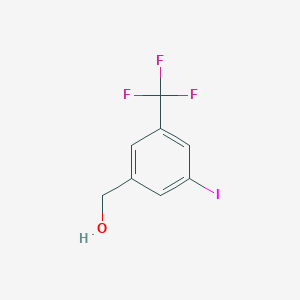
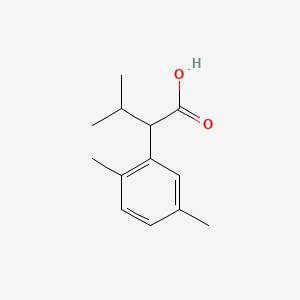

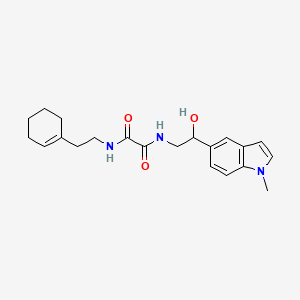
![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2815397.png)

amino}propanoyl)urea](/img/structure/B2815401.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2815404.png)
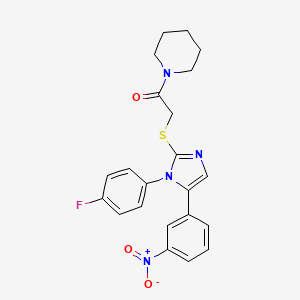
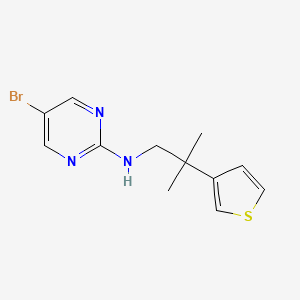
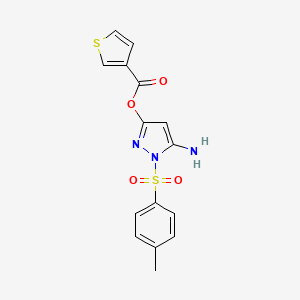
![N-(1-cyano-1-cyclopropylethyl)-2-{[2,2-dimethyl-1-(thiophen-2-yl)propyl]amino}acetamide](/img/structure/B2815410.png)